molecular formula C16H20N2OS B7339799 (1R,2R)-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclopentan-1-ol

(1R,2R)-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclopentan-1-ol

Cat. No.: B7339799
M. Wt: 288.4 g/mol
InChI Key: XLHMFIQTXPMOEU-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclopentan-1-ol is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclopentan-1-ol involves the inhibition of specific enzymes that are involved in the growth and spread of cancer cells. This leads to the death of cancer cells and the prevention of further growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function.

Advantages and Limitations for Lab Experiments

The advantages of using (1R,2R)-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclopentan-1-ol in lab experiments include its anti-cancer properties, ability to inhibit specific enzymes, and its potential applications in the field of medicine. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on (1R,2R)-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclopentan-1-ol. One direction is to further study its anti-cancer properties and potential applications in the treatment of cancer. Another direction is to investigate its potential applications in the treatment of other diseases, such as inflammation and immune disorders. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, this compound is a chemical compound that has shown promise in the field of medicine due to its anti-cancer properties and potential applications in the treatment of other diseases. Its complex synthesis method and need for further research to fully understand its mechanism of action are limitations that need to be addressed. However, the future directions for research on this compound are promising and may lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of (1R,2R)-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclopentan-1-ol is a complex process that involves several steps. The first step is the synthesis of 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde, which is then reacted with (1R,2R)-cyclopentanediol in the presence of a catalyst to form the desired compound.

Scientific Research Applications

(1R,2R)-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclopentan-1-ol has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.

Properties

IUPAC Name

(1R,2R)-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylamino]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-11-16(20-10-18-11)13-7-5-12(6-8-13)9-17-14-3-2-4-15(14)19/h5-8,10,14-15,17,19H,2-4,9H2,1H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHMFIQTXPMOEU-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC3CCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CN[C@@H]3CCC[C@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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